D-Xylono-1,4-lactone

Description

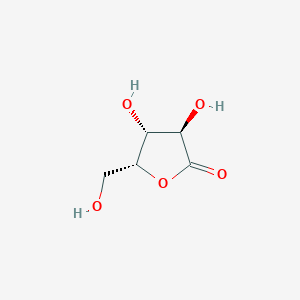

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315147 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-37-9 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Xylono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylono-1,4-lactone, a derivative of D-xylonic acid, is a naturally occurring sugar lactone that plays a role as a mouse metabolite.[1][2] Its significance extends to synthetic chemistry, where it serves as a precursor in the formation of complex molecules such as zaragozic acids, which are known for their inhibition of sterol synthesis.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its key chemical pathways.

Physical Properties

This compound is a white to off-white solid that appears as crystals. It is very soluble in water.[1] A summary of its key physical and computational properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid; crystals | |

| Molecular Formula | C₅H₈O₅ | [3][4][5] |

| Molecular Weight | 148.11 g/mol | [3][4][5][6] |

| Melting Point | 97 °C | |

| Specific Optical Rotation | [α]/D +95.0 ± 8.0°, c = 1 in H₂O | [7] |

| Water Solubility | Very soluble | [1] |

| pKa (Predicted) | 12.10 ± 0.60 | [1] |

Computational Properties

| Property | Value | Source |

| XLogP3 | -1.4 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 148.03717335 Da | [3] |

| Monoisotopic Mass | 148.03717335 Da | [3] |

| Topological Polar Surface Area | 87 Ų | [3] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 145 | [3] |

Chemical Properties and Reactivity

This compound is a xylonolactone that is functionally related to D-xylonic acid.[2][3] Its chemical behavior is characterized by the reactivity of the lactone ring and the hydroxyl groups.

Hydrolysis

The five-membered γ-lactone ring of this compound can undergo hydrolysis to form the open-chain D-xylonic acid. This process can occur spontaneously in aqueous solutions or be catalyzed by enzymes. The hydrolysis is thought to involve an initial isomerization to the more stable D-xylono-1,5-lactone (a δ-lactone), a reaction that can be catalyzed by divalent metal ions.[8] The subsequent hydrolysis of the lactone yields D-xylonic acid.[8][9]

Role in Zaragozic Acid Synthesis

This compound serves as a key intermediate in the synthesis of zaragozic acids. It can be converted to an O-glycoside which then undergoes a[3][10]-Wittig rearrangement to form crucial intermediates for the synthesis of these potent inhibitors of squalene synthase.[1][2]

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of a γ-lactone is characterized by a strong carbonyl (C=O) stretching vibration. For saturated γ-lactones, this absorption band typically appears at a higher frequency than that of open-chain esters or δ-lactones, generally in the range of 1780–1760 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the lactone ring and the hydroxymethyl group are expected to appear in the region of 3.5-5.0 ppm. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen atoms and the stereochemistry of the molecule.

¹³C NMR: The carbonyl carbon of the lactone is expected to resonate significantly downfield, typically in the range of 170-185 ppm.[11] The carbons attached to hydroxyl groups (C2, C3, C4, and C5) will appear in the range of 50-85 ppm.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Optical Rotation Measurement

The specific rotation is measured using a polarimeter.

Methodology:

-

A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of deionized water (e.g., 1 g in 100 mL).

-

The polarimeter is calibrated using a blank (deionized water).

-

The sample solution is transferred to a polarimeter tube of a known path length (e.g., 1 decimeter), ensuring no air bubbles are present.[12][13]

-

The observed optical rotation (α) is measured at a specific temperature (typically 20 or 25 °C) and wavelength (usually the sodium D-line at 589 nm).[12]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.[12]

-

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Alternatively, for the Mull technique, the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[3]

-

The sample is placed in the IR spectrometer, and the spectrum is recorded over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, due to its high water solubility) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, may be added.

-

The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The compiled data, experimental methodologies, and visual representations of its chemical behavior offer a valuable resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of these properties is essential for its application in both biological studies and synthetic organic chemistry.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 15384-37-9 [chemicalbook.com]

- 3. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dextrauk.com [dextrauk.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. satish0402.weebly.com [satish0402.weebly.com]

- 13. scribd.com [scribd.com]

Introduction to D-Xylono-1,4-lactone Synthesis

An In-depth Technical Guide to the Synthesis of D-Xylono-1,4-lactone from D-xylose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for synthesizing this compound and its precursor, D-xylonic acid, from D-xylose. This compound, a versatile chiral building block, is of significant interest in the pharmaceutical and chemical industries. This document details enzymatic, electrochemical, and catalytic oxidation methods, presenting quantitative data, experimental protocols, and process workflows to aid in research and development.

D-xylose, the second most abundant monosaccharide in nature, is a readily available starting material for the production of value-added chemicals. Its oxidation to D-xylonic acid and the subsequent lactonization to this compound represent a key transformation for creating useful chemical intermediates.[1][2] The synthesis can be broadly categorized into three main approaches: enzymatic conversion, electrochemical oxidation, and chemical catalytic oxidation. Each method offers distinct advantages regarding selectivity, reaction conditions, and scalability.

Enzymatic Synthesis of this compound

Enzymatic synthesis is a highly specific and efficient method for the oxidation of D-xylose. The primary enzyme involved is D-xylose dehydrogenase (XylDH), which catalyzes the oxidation of D-xylose to D-xylonolactone.[1][3] This lactone can then be hydrolyzed to D-xylonate, either spontaneously or through the action of a lactonase enzyme.[1][3]

The enzymatic oxidation of D-xylose typically follows a two-step process. First, D-xylose is oxidized by a D-xylose dehydrogenase to form D-xylonolactone. Subsequently, this lactone is hydrolyzed by a lactonase to yield D-xylonate.[4] The D-xylose dehydrogenase from Caulobacter crescentus (CcXylB) is particularly noted for its efficiency and NAD+ dependency.[1][3]

Signaling Pathway: Enzymatic Oxidation of D-Xylose

Caption: Enzymatic pathway for D-xylose oxidation.

Experimental Protocol: Multienzyme Synthesis of D-Xylonate

This protocol is adapted from a multigram synthesis of D-xylonate using a recombinant xylose dehydrogenase from Caulobacter crescentus (XylB) with in-situ cofactor regeneration.[1]

Materials:

-

D-xylose

-

Acetaldehyde (CH₃CHO)

-

Ammonium bicarbonate (NH₄HCO₃) buffer (10 mM, pH 8.0)

-

Cell-free extract (CFE) with overexpressed XylB

-

Alcohol dehydrogenase

-

NAD⁺

-

Sodium hydroxide (NaOH) solution (8 M)

Procedure:

-

Prepare a 300 mL reaction mixture in NH₄HCO₃ buffer containing:

-

10 g of D-xylose (66.6 mmol, 220 mM)

-

1.5 equivalents of acetaldehyde (100 mmol, 330 mM)

-

40 mL of CFE with overexpressed XylB (162.5 U/mL; total activity 6500 U)

-

12 mg of alcohol dehydrogenase (3600 U)

-

100 µmol of NAD⁺ (0.33 mM)

-

-

Initiate the reaction by adding NAD⁺.

-

Continuously monitor and maintain the pH of the reaction mixture at 8.0 by adding a concentrated solution of NaOH (8 M).

-

Continue the reaction until no progressive acidification is observed, indicating the completion of the reaction.

-

Isolate the product by filtering the proteins and evaporating the solvents.

Results: This method has been reported to achieve practically quantitative conversion of D-xylose to D-xylonate.[1]

Electrochemical Synthesis

Electrochemical oxidation presents an alternative route for the synthesis of xylonic acid from D-xylose. This method involves the electrocatalytic oxidation of D-xylose in an alkaline medium at the surface of metal electrodes.

Experimental Workflow: Electrochemical Oxidation

Caption: Workflow for electrochemical oxidation of D-xylose.

Experimental Protocol: Electrocatalytic Oxidation of D-Xylose

This protocol is based on studies of the electrocatalytic oxidation of D-xylose on platinum and gold electrodes in an alkaline medium.[5]

Materials:

-

D-xylose

-

Sodium hydroxide (NaOH)

-

Platinum (Pt) or Gold (Au) working electrode

-

Reference electrode (e.g., saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

Procedure:

-

Prepare an alkaline solution of D-xylose (e.g., 10⁻² mol dm⁻³ D-xylose in 0.1 mol dm⁻³ NaOH).

-

Set up the electrochemical cell with the working, reference, and counter electrodes.

-

Perform cyclic voltammetry to study the oxidation process over a range of sweep rates (0.010–1.00 V s⁻¹).

-

For preparative synthesis, carry out electrolysis at a potential corresponding to the main oxidation peak observed in the cyclic voltammogram.

-

Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) to identify and quantify xylonic acid and any byproducts.

Results: Gold electrodes have demonstrated significantly higher catalytic activity and selectivity for the production of xylonic acid compared to platinum electrodes, with a D-xylose conversion yield of 98% on Au versus 26% on Pt.[5]

Chemical Catalytic Oxidation

Chemical catalytic oxidation provides a more traditional chemical synthesis route. One notable method involves the use of a palladium on carbon (Pd/C) catalyst with air as the oxidant.

Experimental Protocol: Catalytic Oxidation of D-Xylose over Pd/C

This protocol is based on the catalytic oxidation of xylose to xylonic acid over a Pd/C catalyst.

Materials:

-

D-xylose

-

5% Pd/C catalyst

-

Water

-

Apparatus for controlling pH and temperature

-

Air supply

Procedure:

-

Set up a reaction vessel with a solution of D-xylose in water (e.g., initial concentration of 0.4 mol/L).

-

Add the Pd/C catalyst (e.g., 1.0 g for a given reaction volume).

-

Maintain the pH of the solution at 9.

-

Heat the reaction mixture to 50°C.

-

Bubble air through the solution at a controlled rate (e.g., 0.4 L/min).

-

Allow the reaction to proceed for a specified time (e.g., 4 hours).

-

Monitor the conversion of D-xylose and the selectivity for xylonic acid.

Results: Under the specified conditions, a D-xylose conversion of 99.2% and a xylonic acid selectivity of 99.1% have been achieved. The Pd/C catalyst can also be recovered and reused multiple times.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis methods.

| Synthesis Method | Catalyst/Enzyme | Substrate Conc. | Temperature | pH | Reaction Time | Conversion (%) | Selectivity/Yield (%) | Reference |

| Enzymatic | Xylose Dehydrogenase (XylB) | 220 mM | Room Temp. | 8.0 | 3 h | >95 | Quantitative | [1] |

| Electrochemical (Au) | Gold Electrode | 10⁻² mol dm⁻³ | 21-22 °C | Alkaline | - | 98 | High for Xylonic Acid | [5] |

| Electrochemical (Pt) | Platinum Electrode | 10⁻² mol dm⁻³ | 21-22 °C | Alkaline | - | 26 | Lower than Au | [5] |

| Catalytic Oxidation | 5% Pd/C | 0.4 mol/L | 50 °C | 9.0 | 4 h | 99.2 | 99.1 (Xylonic Acid) |

Conclusion

The synthesis of this compound from D-xylose can be achieved through various effective methods. Enzymatic synthesis offers high specificity and yield under mild conditions. Electrochemical oxidation, particularly with gold electrodes, provides a high conversion rate. Chemical catalytic oxidation using a Pd/C catalyst is also a highly efficient method with excellent conversion and selectivity. The choice of method will depend on the specific requirements of the application, including desired purity, scalability, and economic considerations. This guide provides the foundational information necessary for researchers and developers to select and implement the most suitable synthesis strategy for their needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro reconstitution and characterisation of the oxidative d-xylose pathway for production of organic acids and alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of D-Xylono-1,4-lactone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of D-Xylono-1,4-lactone in various organisms. It is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, metabolism, and potential applications of this naturally occurring sugar lactone. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated metabolic pathways.

Introduction to this compound

This compound is a five-carbon sugar lactone, or xylonolactone, that serves as an intermediate in the metabolic pathway of D-xylose, a pentose sugar abundant in hemicellulose.[1] Its chemical structure consists of a five-membered ring (a γ-lactone). In aqueous solutions, this compound exists in a pH-dependent equilibrium with its hydrolyzed form, D-xylonic acid.[2] Under acidic conditions, the lactone form is favored, while neutral to alkaline conditions promote the open-chain carboxylic acid form.[2] It has been identified as a metabolite in mice and is known to be produced by various microorganisms.[1][3]

Natural Occurrence and Quantitative Data

The natural occurrence of this compound is intrinsically linked to the metabolism of D-xylose. While its direct quantification in many organisms is not widely documented, its presence can be inferred from the production of D-xylonic acid, with which it is in equilibrium. The majority of quantitative data comes from studies on microbial fermentation, where various bacteria and yeasts have been observed to produce significant amounts of D-xylonic acid from D-xylose.

Note on Quantitative Data: The following tables summarize the production of D-xylonic acid by various microorganisms. Given that this compound is the immediate precursor and exists in equilibrium with D-xylonic acid (with the equilibrium favoring the acid form, >90% as D-xylonic acid), these values provide a strong indication of the potential presence and concentration of the lactone under specific conditions.[2]

Occurrence in Microorganisms

This compound is a key intermediate in the oxidative pathway of D-xylose in many bacteria and some archaea.[4][5] High extracellular concentrations of its corresponding acid, D-xylonate, have been reported in several bacterial species.[4][5]

| Microorganism | Strain | Substrate | Product Concentration (g/L) | Productivity (g/L/h) | Reference |

| Gluconobacter oxydans | ATCC 621H | D-xylose | - | ~2.0 | [4] |

| Pseudomonas putida | D-glucose/lactate | - | ~4 mmol/(g biomass)/h | [4] | |

| Escherichia coli (engineered) | W3110 | D-xylose | 39.2 | 1.09 | [6] |

| Corynebacterium glutamicum (engineered) | D-xylose | 150 - 390 | 1.5 - 7.7 | [7] | |

| Zymomonas mobilis (engineered) | XA9 | D-xylose | 51.9 | - | [8] |

| Saccharomyces cerevisiae (engineered) | D-xylose | 17 ± 2 | 0.23 |

Occurrence in Plants

D-xylose is a major component of hemicellulose in plant cell walls. While the metabolic pathways of xylose in plants are well-studied, specific quantitative data on the natural concentration of this compound or D-xylonic acid in plant tissues is scarce in the available literature. Its presence is expected to be transient and at low concentrations as a metabolic intermediate.

Occurrence in Animals

Experimental Protocols

The analysis of this compound in biological samples requires robust extraction and analytical methods. The following protocols are based on established methods for the analysis of lactones and related sugar acids.

Extraction of this compound from Biological Samples

Objective: To extract this compound from microbial, plant, or animal samples for subsequent analysis.

Materials:

-

Biological sample (e.g., microbial cell culture, plant tissue, animal tissue homogenate)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge

-

Ultrasonic bath

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Rotary evaporator or vacuum concentrator

Procedure for Microbial Cultures:

-

Centrifuge the microbial culture to separate the supernatant and cell pellet.

-

Analyze the supernatant directly after filtration (0.22 µm filter) for extracellular lactone.

-

For intracellular analysis, quench the metabolism of the cell pellet by rapid cooling (e.g., liquid nitrogen).

-

Resuspend the cell pellet in a cold extraction solvent (e.g., 60% aqueous methanol).

-

Disrupt the cells using methods such as sonication or bead beating.

-

Centrifuge to remove cell debris.

-

Collect the supernatant for analysis.

Procedure for Plant and Animal Tissues:

-

Homogenize the tissue sample in a suitable buffer or solvent.

-

Perform a liquid-liquid extraction with a solvent such as ethyl acetate or a solid-phase extraction using a C18 cartridge to remove interfering substances like lipids and proteins.

-

For SPE, condition the cartridge with methanol followed by water. Load the aqueous extract, wash with water, and elute the lactone with methanol or acetonitrile.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound.

-

HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector. For higher sensitivity and specificity, a mass spectrometer (LC-MS) can be used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating polar compounds.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or RI detection. Mass spectrometry provides more selective and sensitive detection.

-

Quantification: Based on a calibration curve generated from pure standards of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound, particularly in complex mixtures.

-

Derivatization: Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common method, where active hydrogens are replaced with trimethylsilyl (TMS) groups.

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless or split injection depending on the concentration.

-

Mass Spectrometry: Electron ionization (EI) is typically used, and quantification can be performed in selected ion monitoring (SIM) mode for higher sensitivity.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Spectra: ¹H NMR and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of atoms and the overall structure.

Biosynthetic and Metabolic Pathways

This compound is an intermediate in the oxidative pathway of D-xylose metabolism, which is an alternative to the more common isomerase or oxidoreductase pathways for xylose utilization.

Biosynthesis of this compound in Microorganisms

In several microorganisms, the biosynthesis of this compound is the first step in the oxidative metabolism of D-xylose.

Caption: Biosynthesis of this compound from D-Xylose.

Metabolic Fate of this compound

Once formed, this compound is typically hydrolyzed to D-xylonic acid, which is then further metabolized. The Weimberg and Dahms pathways are two known routes for D-xylonic acid catabolism in prokaryotes.

Caption: Metabolic fate of this compound.

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological sample.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring intermediate in the metabolism of D-xylose, found primarily in microorganisms and also identified as a mammalian metabolite. While direct quantitative data on its natural abundance is limited, its presence is strongly indicated by the production of D-xylonic acid. The experimental protocols and metabolic pathways outlined in this guide provide a solid foundation for researchers to further investigate the biological roles and potential applications of this intriguing molecule. Future research focusing on the direct quantification of this compound in a wider range of organisms is warranted to fully understand its physiological significance.

References

- 1. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound (CHEBI:16392) [ebi.ac.uk]

- 4. Microbial d-xylonate production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbial D-xylonate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High yield production of D-xylonic acid from D-xylose using engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis of D-Xylono-1,4-lactone to D-Xylonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis of D-Xylono-1,4-lactone to its corresponding carboxylate, D-xylonate. This process is of significant interest in various fields, including biorefining, food chemistry, and pharmaceutical development, where the conversion of biomass-derived sugars into value-added chemicals is a key focus. This document details the underlying mechanisms, kinetics, and experimental protocols for studying this important transformation.

Introduction to this compound and its Hydrolysis

This compound is a five-membered ring cyclic ester (a γ-lactone) derived from D-xylose, a major component of hemicellulose in plant biomass. The hydrolysis of this lactone to the open-chain D-xylonate is a critical step in various biological and chemical pathways. This reaction can occur spontaneously in aqueous solutions or be accelerated by enzymatic catalysis. Understanding the dynamics of this hydrolysis is essential for optimizing processes that produce D-xylonic acid, a platform chemical with diverse applications.

The hydrolysis reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the lactone ring, leading to the cleavage of the ester bond and the formation of a linear carboxylic acid, D-xylonate. The position of the equilibrium between the lactone and the open-chain form is influenced by factors such as pH and temperature.

Mechanisms of Hydrolysis

The hydrolysis of this compound can proceed through two primary pathways: spontaneous (non-enzymatic) hydrolysis and enzyme-catalyzed hydrolysis.

Spontaneous Hydrolysis

In aqueous solution, this compound undergoes spontaneous hydrolysis. This reaction is subject to both acid and base catalysis. The general mechanism involves the nucleophilic attack of water on the carbonyl carbon.

-

Neutral Conditions: At neutral pH, water acts as the nucleophile. The reaction is generally slow.

-

Acidic Conditions: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Alkaline Conditions: In alkaline solutions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster rate of hydrolysis.

Furthermore, a non-enzymatic isomerization to the six-membered ring D-xylono-1,5-lactone (δ-lactone) can occur, a process that can be promoted by the presence of divalent metal ions[1][2]. This isomerization can influence the overall rate of hydrolysis as the stability and reactivity of the 1,5-lactone differ from the 1,4-lactone.

The logical flow of spontaneous hydrolysis and isomerization is depicted below:

Caption: Spontaneous conversion pathways of this compound.

Enzyme-Catalyzed Hydrolysis

The hydrolysis of this compound is significantly accelerated by the enzyme xylonolactonase (EC 3.1.1.68). A well-characterized xylonolactonase is from the bacterium Caulobacter crescentus.

The xylonolactonase from Caulobacter crescentus (Cc XylC) is a mononuclear, non-heme iron-containing hydrolase[3][4][5][6]. The catalytic mechanism involves the coordination of the D-xylono-1,5-lactone's carbonyl oxygen to the Fe²⁺ ion in the active site[7][8][9][10]. This coordination increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. The active site features a six-bladed β-propeller architecture[7][8][10]. The proposed catalytic cycle is illustrated in the following diagram:

Caption: Proposed catalytic mechanism of C. crescentus xylonolactonase.

Quantitative Data on Hydrolysis

The rate of hydrolysis of this compound is dependent on several factors, including pH, temperature, and the presence of catalysts.

| Parameter | Condition | Value | Reference |

| Enzymatic Hydrolysis | |||

| Enzyme | Xylonolactonase (Caulobacter crescentus) | - | [3] |

| Metal Cofactor | Fe²⁺ | - | [3][5] |

| kcat/KM | with Fe²⁺ | (5.4 ± 0.9) x 10³ M⁻¹s⁻¹ | [3] |

| Rate Acceleration | vs. non-enzymatic reaction | 100-fold | [3][4] |

| Spontaneous Hydrolysis | |||

| pKa of D-Xylonic Acid | Aqueous solution | ~3.65 | [1] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound hydrolysis.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for real-time monitoring of the hydrolysis reaction by observing the disappearance of the lactone signals and the appearance of the xylonate signals.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O). The concentration should be accurately known (e.g., 10 mM).

-

Prepare buffer solutions of the desired pH in D₂O.

-

For enzymatic assays, prepare a stock solution of purified xylonolactonase in the appropriate buffer.

-

-

NMR Experiment Setup:

-

Transfer a known volume of the lactone stock solution to an NMR tube.

-

Place the NMR tube in the spectrometer and allow it to thermally equilibrate.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

To initiate the reaction, add a known volume of the buffer solution (for spontaneous hydrolysis) or the enzyme solution.

-

Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Identify characteristic proton signals for both this compound and D-xylonate.

-

Integrate the area of these signals in each spectrum.

-

The concentration of the lactone and xylonate at each time point can be determined from the relative integrals.

-

Plot the concentration of this compound versus time to determine the reaction rate. For a first-order reaction, a plot of ln[lactone] versus time will be linear, and the rate constant can be calculated from the slope.

-

The following diagram illustrates the general workflow for an NMR-based kinetic study:

Caption: Workflow for NMR monitoring of lactone hydrolysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for separating and quantifying this compound and D-xylonate.

Protocol:

-

Instrumentation and Columns:

-

An HPLC system equipped with a refractive index (RI) or a UV detector (if derivatization is used).

-

A suitable column for separating organic acids and sugars, such as an ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) or a reversed-phase C18 column with an appropriate ion-pairing agent.

-

-

Mobile Phase:

-

For an ion-exclusion column, a dilute acid solution (e.g., 5 mM H₂SO₄) is typically used.

-

The mobile phase should be filtered and degassed.

-

-

Sample Preparation:

-

At desired time points, withdraw an aliquot from the reaction mixture.

-

Immediately quench the reaction, for example, by adding a small amount of strong acid to stop enzymatic activity or by rapid freezing.

-

Filter the samples through a 0.22 µm syringe filter before injection.

-

-

Calibration and Quantification:

-

Prepare standard solutions of known concentrations of pure this compound and D-xylonate.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of lactone and xylonate in the experimental samples by comparing their peak areas to the calibration curves.

-

pH-Stat Titration for Kinetic Analysis

This method is particularly useful for studying the kinetics of hydrolysis by monitoring the production of the acidic product, D-xylonate.

Protocol:

-

Instrumentation:

-

A pH-stat system consisting of a pH meter, a controller, and an automated burette.

-

-

Reaction Setup:

-

Place a solution of this compound in a thermostatted reaction vessel with constant stirring.

-

Set the pH-stat to maintain a constant pH.

-

The reaction is initiated, and as the acidic D-xylonate is formed, the pH will start to decrease.

-

-

Titration and Data Acquisition:

-

The pH-stat will automatically add a standard solution of a base (e.g., NaOH) to the reaction mixture to maintain the set pH.

-

The volume of the titrant added over time is recorded.

-

-

Data Analysis:

-

The rate of the reaction is directly proportional to the rate of addition of the titrant.

-

The initial rate of hydrolysis can be determined from the initial slope of the plot of titrant volume versus time.

-

Conclusion

The hydrolysis of this compound to D-xylonate is a fundamental reaction with implications for biotechnology and chemical synthesis. This guide has provided a detailed overview of the spontaneous and enzyme-catalyzed mechanisms, available quantitative data, and comprehensive experimental protocols for its study. The xylonolactonase from Caulobacter crescentus stands out as an efficient catalyst, utilizing a mononuclear iron center to achieve a significant rate enhancement. Further research focusing on the detailed kinetics of the spontaneous hydrolysis under various conditions and the exploration of other lactonases will contribute to a more complete understanding and exploitation of this important chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. Functional Annotation and Structural Characterization of a Novel Lactonase Hydrolyzing this compound-5-phosphate and l-Arabino-1,4-lactone-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]

D-Xylono-1,4-lactone: A Key Intermediate in Bacterial Pentose Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Xylono-1,4-lactone is a crucial, yet often overlooked, intermediate in the metabolic pathways of pentose sugars, particularly D-xylose, in a variety of microorganisms. As the second most abundant sugar in nature, derived primarily from lignocellulosic biomass, the efficient microbial conversion of D-xylose into biofuels and other valuable chemicals is a significant focus of biotechnological research. Understanding the enzymatic and regulatory mechanisms governing the metabolic fate of this compound is paramount for optimizing these bioprocesses. This technical guide provides a comprehensive overview of the role of this compound in pentose metabolism, with a focus on the relevant biochemical pathways, enzyme kinetics, experimental protocols, and the intricate connections to the central pentose phosphate pathway.

Biochemical Pathways Involving this compound

This compound is primarily an intermediate in the oxidative pathway of D-xylose catabolism, which is distinct from the more commonly known isomerase and oxido-reductase pathways. This oxidative route is particularly prominent in certain bacteria, such as those from the genera Caulobacter and Pseudomonas.

The initial step in this pathway is the oxidation of D-xylose to this compound, a reaction catalyzed by D-xylose dehydrogenase (Xdh). This enzyme typically utilizes NAD(P)+ as a cofactor. The resulting lactone is then hydrolyzed to D-xylonic acid by the enzyme D-xylono-1,4-lactonase (XylC). D-xylonic acid can subsequently be funneled into central metabolism through pathways like the Weimberg or Dahms pathways, which ultimately lead to intermediates of the tricarboxylic acid (TCA) cycle.

It is important to note that the hydrolysis of this compound to D-xylonic acid can also occur spontaneously, but the enzymatic catalysis by D-xylono-1,4-lactonase is significantly faster, with reports indicating a rate enhancement of up to 100-fold.[1]

Figure 1: Oxidative pathway of D-xylose metabolism featuring this compound.

Interconnection with the Pentose Phosphate Pathway

While the oxidative D-xylose pathway is a distinct route, it is metabolically linked to the central pentose phosphate pathway (PPP). The PPP is a fundamental metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. The catabolism of D-xylose through the oxidative pathway and its subsequent entry into central metabolism can influence the flux and regulation of the PPP. For instance, the NADPH produced by D-xylose dehydrogenase can impact the redox balance of the cell, which is a key regulator of the oxidative branch of the PPP.

Furthermore, intermediates from the Weimberg and Dahms pathways can eventually enter the PPP at various points, creating a complex metabolic network. Metabolic flux analysis studies using 13C-labeled xylose have been instrumental in dissecting these intricate connections and quantifying the carbon flow through these interconnected pathways.[2][3][4]

Quantitative Data

The efficiency of the D-xylose oxidative pathway is largely determined by the kinetic properties of its constituent enzymes. Below is a summary of available quantitative data for key enzymes involved in the metabolism of this compound.

| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) | Notes |

| D-xylono-1,4-lactonase (XylC) | Caulobacter crescentus | This compound | - | - | (5.4 ± 0.9) x 103 | Fe2+ dependent.[5] |

| D-xylono-1,4-lactonase (phosphorylated) | Mycoplasma synoviae | This compound-5-phosphate | - | - | 4.7 x 104 | Specific for the phosphorylated form.[6][7] |

| D-xylose Dehydrogenase | - | D-xylose | - | - | - | Data not readily available |

Experimental Protocols

Protocol 1: Spectrophotometric Assay for D-xylono-1,4-lactonase Activity

This protocol is adapted from methods used for other lactonases and relies on the detection of proton release upon lactone hydrolysis using a pH indicator.[6][7][8]

Materials:

-

Purified D-xylono-1,4-lactonase

-

This compound (substrate)

-

Bicine buffer (2.5 mM, pH 8.3)

-

NaCl (150 mM)

-

CoCl2 (0.2 mM) (or other divalent cations as required by the specific enzyme)

-

Cresol purple (0.25 mM) as a pH indicator

-

DMSO

-

Microplate reader capable of measuring absorbance at 577 nm

Procedure:

-

Prepare a reaction mixture containing Bicine buffer, NaCl, CoCl2, and cresol purple.

-

Add the purified D-xylono-1,4-lactonase to the reaction mixture in the wells of a microplate.

-

Initiate the reaction by adding varying concentrations of this compound (dissolved in a minimal amount of DMSO and diluted in buffer).

-

Immediately monitor the change in absorbance at 577 nm over time at a constant temperature. The decrease in absorbance corresponds to the acidification of the medium due to the production of D-xylonic acid.

-

Calculate the initial reaction rates from the linear portion of the absorbance change over time.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

Figure 2: Workflow for the spectrophotometric assay of D-xylono-1,4-lactonase activity.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples. Optimization of specific parameters will be required for different sample matrices and instrumentation.

Materials:

-

Biological sample (e.g., cell extract, culture supernatant)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

This compound standard

-

LC-MS/MS system with a C18 or HILIC column

Procedure:

-

Sample Preparation:

-

For intracellular metabolites, quench metabolism rapidly (e.g., with cold methanol).

-

Extract metabolites using a suitable solvent (e.g., 80% methanol).

-

Centrifuge to remove cell debris and protein.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Use a C18 reversed-phase column or a HILIC column for separation of the polar lactone.

-

Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in either positive or negative ion mode (optimization required).

-

Perform MS/MS analysis in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Develop an MRM method by identifying precursor and product ion pairs for this compound using a pure standard.

-

-

Quantification:

-

Generate a standard curve by analyzing a series of known concentrations of the this compound standard.

-

Quantify the concentration of this compound in the biological samples by comparing their peak areas to the standard curve.

-

Figure 3: General workflow for the quantification of this compound by LC-MS/MS.

Regulatory Aspects

The expression of the enzymes involved in the oxidative D-xylose pathway is typically inducible by the presence of D-xylose. Transcriptional regulators, such as those of the LacI/GalR family, often control the expression of the operons containing the genes for D-xylose dehydrogenase and D-xylono-1,4-lactonase. The activity of the pentose phosphate pathway, which is interconnected with D-xylose metabolism, is primarily regulated by the cellular ratio of NADP+ to NADPH.[9] An increased production of NADPH from the D-xylose oxidative pathway can, therefore, allosterically inhibit glucose-6-phosphate dehydrogenase, the first and rate-limiting enzyme of the PPP.

Conclusion and Future Perspectives

This compound is a pivotal intermediate in alternative pathways of pentose metabolism in various microorganisms. A thorough understanding of its biochemical role, the kinetics of the enzymes that produce and consume it, and its regulatory interplay with central metabolic pathways is essential for the rational design of microbial cell factories for the conversion of D-xylose. Future research should focus on the detailed characterization of D-xylono-1,4-lactonases from a wider range of organisms, comprehensive metabolic flux analyses that explicitly include the this compound node, and the elucidation of the complete regulatory networks governing these pathways. Such knowledge will undoubtedly accelerate the development of sustainable and economically viable bioprocesses based on lignocellulosic feedstocks.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomic and (13)C-metabolic flux analysis of a xylose-consuming Saccharomyces cerevisiae strain expressing xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functional Annotation and Structural Characterization of a Novel Lactonase Hydrolyzing this compound-5-phosphate and l-Arabino-1,4-lactone-5-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Enzymatic characterization of the lactonase SisLac from Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

D-Xylono-1,4-lactone CAS number and molecular weight

This technical guide provides a comprehensive overview of D-Xylono-1,4-lactone, a key intermediate in the metabolism of D-xylose. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, biological significance, and relevant experimental protocols.

Core Compound Details

This compound, a cyclic ester of D-xylonic acid, is a naturally occurring sugar lactone. It serves as a crucial metabolite in the pentose and glucuronate interconversion pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| Molecular Formula | C₅H₈O₅ | [1][2][3] |

| Molecular Weight | 148.11 g/mol | [1][2][3] |

| CAS Number | 15384-37-9, 18423-66-0 | [1][2][4][5] |

| Appearance | White to off-white solid | [3] |

| Water Solubility | Very soluble | [3] |

| pKa (Predicted) | 12.10 ± 0.60 | [3] |

Note on CAS Numbers: Both CAS numbers, 15384-37-9 and 18423-66-0, are used in literature and commercial listings to refer to this compound. It is advisable to cross-reference with other identifiers such as the molecular formula and structure when procuring this compound.

Biological Significance and Metabolic Pathway

This compound is an intermediate in the oxidative pathway of D-xylose, a pentose sugar abundant in hemicellulose. In this pathway, D-xylose is first oxidized to this compound. This lactone is then hydrolyzed to D-xylonic acid, a reaction that can occur spontaneously or be catalyzed by the enzyme xylono-1,4-lactonase (EC 3.1.1.68)[2][6]. D-xylonic acid is subsequently metabolized further into the central carbon metabolism.

The enzymatic hydrolysis of this compound is a critical step in this metabolic route. The enzyme, xylono-1,4-lactonase, belongs to the hydrolase family and specifically acts on carboxylic ester bonds[2].

Below is a diagram illustrating the enzymatic hydrolysis of this compound.

The broader metabolic context of this compound within the D-xylose catabolic pathway is depicted in the following workflow.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

-

D-xylose

-

Bromine

-

Water

-

Barium carbonate or a suitable neutralizing agent

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve D-xylose in water in a flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add bromine to the stirred solution. The reaction is typically monitored for completion by the disappearance of the bromine color.

-

After the reaction is complete, neutralize the excess bromine and the hydrobromic acid formed with a suitable base, such as barium carbonate.

-

Filter the solution to remove the precipitated salts.

-

The resulting solution containing D-xylonic acid is concentrated under reduced pressure.

-

Lactonization to form this compound is often achieved by heating the concentrated syrup of D-xylonic acid or by azeotropic removal of water with an organic solvent.

-

The crude lactone can be purified by recrystallization from a suitable solvent or by column chromatography.

This is a generalized protocol and may require optimization for D-xylose.

Enzymatic Assay for Xylono-1,4-lactonase Activity

This protocol describes a method to determine the activity of xylono-1,4-lactonase by monitoring the hydrolysis of this compound. The assay is based on the principle that the hydrolysis of the lactone produces an acid, which can be detected by a change in pH or by coupling the reaction to a pH indicator.

Materials:

-

This compound (substrate)

-

Purified or crude xylono-1,4-lactonase enzyme preparation

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

pH indicator (e.g., phenol red) or a pH meter

-

Spectrophotometer (if using a pH indicator)

-

Stop solution (e.g., 1 M NaOH)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Set up the reaction mixture in a microplate or cuvette containing the assay buffer and the pH indicator.

-

Add the enzyme solution to the reaction mixture to initiate the reaction. A control reaction without the enzyme should be run in parallel.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Monitor the change in absorbance of the pH indicator at its characteristic wavelength (e.g., 560 nm for phenol red) over time using a spectrophotometer. Alternatively, the change in pH can be monitored directly using a pH meter.

-

The initial rate of the reaction is determined from the linear portion of the absorbance or pH change versus time plot.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of this compound per minute under the specified assay conditions.

Conclusion

This compound is a significant metabolite in carbohydrate metabolism. Understanding its properties, synthesis, and enzymatic conversion is crucial for research in biochemistry, microbiology, and biotechnology. The information and protocols provided in this guide offer a solid foundation for scientists and researchers working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]

- 3. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (CHEBI:16392) [ebi.ac.uk]

The Discovery and Enduring Significance of D-Xylono-1,4-lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Xylono-1,4-lactone, a five-membered ring sugar lactone derived from D-xylose, holds a unique position in the landscape of carbohydrate chemistry and biochemistry. Its discovery is rooted in the early explorations of aldonic acids and their corresponding lactones. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols related to this compound. It is designed to be a comprehensive resource, featuring quantitative data summarized in structured tables, detailed experimental methodologies, and visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this versatile molecule.

Introduction

This compound, also known as D-xylonic acid γ-lactone, is a naturally occurring or synthetically derived carbohydrate derivative. As a xylonolactone, it is functionally related to D-xylonic acid[1][2]. Its significance spans various scientific domains, from being a key intermediate in microbial metabolic pathways to serving as a precursor in the synthesis of bioactive molecules, including intermediates for zaragozic acids, which are known inhibitors of sterol synthesis[2]. This guide will delve into the historical context of its discovery, its physicochemical properties, methods of synthesis, and its role in significant biological pathways.

Discovery and History

The history of this compound is intertwined with the broader history of the study of aldonic acids and their lactones, which began in the late 19th and early 20th centuries. The general method for preparing aldonic acids involves the oxidation of the corresponding aldose. The nomenclature itself, replacing the "-ose" suffix with "-onic acid" or "-onolactone," reflects this relationship. Early methods for the preparation of aldonic acids often utilized oxidation with bromine water[3].

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical records, its existence as the γ-lactone of D-xylonic acid would have been inferred from the established chemistry of other aldonic acids. The systematic investigation of sugar lactones, including their formation, stability, and chemical reactivity, laid the groundwork for the eventual isolation and characterization of this compound. Its identification as a mouse metabolite further underscores its biological relevance[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₅ | [1][4][5] |

| Molecular Weight | 148.11 g/mol | [1][4][5] |

| CAS Number | 15384-37-9 | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 105.5–106.0 °C | [3] |

| Optical Activity [α]/D | 95.0 ± 8.0°, c = 1 in H₂O | [7] |

| Water Solubility | Very soluble | [6] |

| pKa (Predicted) | 12.10 ± 0.60 | [6] |

| LogP (XLogP3) | -1.4 | [1] |

| Topological Polar Surface Area | 87 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

Synthesis of this compound

This compound can be synthesized through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, purity, and scalability.

Chemical Synthesis

The classical method for the chemical synthesis of aldono-1,4-lactones involves the oxidation of the parent aldose.

This protocol describes the synthesis of the analogous D-lyxono-1,4-lactone, illustrating the general principle of bromine water oxidation. A similar procedure can be applied to D-xylose to obtain this compound.

-

Reaction Setup: In a round-bottomed flask, dissolve D-lyxose (5.00 g, 33.35 mmol) and potassium carbonate (5.50 g) in water (60 mL) and stir at 0 °C.

-

Oxidation: Add bromine (2.0 mL, 77.7 mmol) dropwise to the mixture.

-

Acidification: After 1 hour, stop the cooling and acidify the mixture with 88% formic acid to a pH of 3–4.

-

Workup: Remove volatile components under reduced pressure. Dissolve the resulting oil in ethanol (30 mL) at room temperature to precipitate inorganic salts.

-

Isolation: Filter the salts and wash with additional ethanol (20 mL). Combine the ethanol layers and concentrate under reduced pressure.

-

Crystallization: The resulting oil is further purified by crystallization to yield D-lyxono-1,4-lactone. A yield of 39.3% was reported for this specific synthesis[3].

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally benign route to this compound. The key enzyme in this process is D-xylose dehydrogenase.

The enzymatic synthesis of this compound from D-xylose is catalyzed by D-xylose dehydrogenase, which can be sourced from various microorganisms, such as Caulobacter crescentus[8]. The reaction requires a cofactor, typically NAD⁺ or NADP⁺[9][10].

Caption: Enzymatic oxidation of D-xylose to this compound.

This protocol describes a multienzyme system for the synthesis of D-xylonate, where this compound is the initial product that is subsequently hydrolyzed.

-

Reaction Mixture: Prepare a reaction mixture in a volatile buffer (e.g., 10 mM NH₄HCO₃, pH 8.0). The mixture contains D-xylose, a catalytic amount of NAD⁺, and a cofactor regeneration system.

-

Enzymes: Add D-xylose dehydrogenase (from a source like C. crescentus) and an enzyme for cofactor regeneration (e.g., alcohol dehydrogenase with acetaldehyde as a substrate).

-

Reaction Conditions: Maintain the reaction at a controlled pH and temperature. The progress of the reaction can be monitored by the consumption of D-xylose or the formation of D-xylonate.

-

Product Isolation: The volatile buffer and byproducts from the regeneration system can be removed by evaporation, simplifying the isolation of the D-xylonate product. Excellent conversions (>95%) have been reported for this type of system[8].

Biological Significance and Signaling Pathways

This compound is an intermediate in several key metabolic pathways, highlighting its biological importance.

Pentose and Glucuronate Interconversions

This compound and its corresponding acid are involved in the pentose and glucuronate interconversion pathways[9][11]. These pathways are crucial for the metabolism of five-carbon sugars and their integration with central carbon metabolism. The hydrolysis of this compound to D-xylonate is a key step, which can occur spontaneously or be catalyzed by the enzyme xylonolactonase (EC 3.1.1.68)[11].

Caption: Role of this compound in metabolic pathways.

Hydrolysis by Xylonolactonase

The enzymatic hydrolysis of this compound is significantly accelerated by xylonolactonase. Studies on the enzyme from Caulobacter crescentus have provided valuable kinetic data.

| Parameter | Value | Source(s) |

| Enzyme | Xylonolactonase (Caulobacter crescentus) | |

| Fold acceleration over non-enzymatic hydrolysis | 100-fold | |

| Cofactor | Fe²⁺ | |

| Dissociation Constant (Kd) for Fe²⁺ | 0.5 µM |

Applications in Drug Development and Research

This compound and its derivatives are of interest to drug development professionals and researchers for several reasons:

-

Chiral Building Block: As a chiral molecule derived from a readily available sugar, it serves as a valuable starting material for the synthesis of complex, stereochemically defined molecules.

-

Intermediate in Bioactive Synthesis: Its role as a precursor to zaragozic acids, which are potent inhibitors of squalene synthase and thus cholesterol biosynthesis, highlights its potential in the development of hypocholesterolemic agents[2].

-

Metabolic Studies: As a metabolite, it is a useful tool for studying microbial and mammalian carbohydrate metabolism.

Conclusion

This compound, a seemingly simple sugar lactone, possesses a rich history and a significant role in both chemistry and biology. From its origins in the early studies of aldonic acids to its current applications as a synthetic intermediate and metabolic probe, it continues to be a molecule of interest for researchers. This guide has provided a comprehensive overview of its discovery, properties, synthesis, and biological relevance, with the aim of serving as a valuable resource for the scientific community. The detailed experimental protocols and pathway visualizations are intended to facilitate further research and application of this important carbohydrate derivative.

References

- 1. This compound | C5H8O5 | CID 439799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15384-37-9 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. dextrauk.com [dextrauk.com]

- 6. guidechem.com [guidechem.com]

- 7. 15384-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. D-xylose 1-dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. D-xylose 1-dehydrogenase (NADP+, this compound-forming) - Creative Biogene [microbialtec.com]

- 11. Xylono-1,4-lactonase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of D-Xylono-1,4-lactone using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a detailed protocol for the quantification of D-Xylono-1,4-lactone using High-Performance Liquid Chromatography (HPLC). Due to the absence of a significant chromophore in this compound, this method utilizes a Refractive Index (RI) detector, a common approach for the analysis of sugars and their derivatives. The described methodology is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and includes a comprehensive guide to method validation in accordance with ICH guidelines.

Introduction

This compound is a sugar lactone derived from D-xylose. It is an important chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Accurate quantification of this compound is crucial for process monitoring, quality control of starting materials, and stability studies in drug development. This document provides a detailed HPLC method and a comprehensive protocol for its validation.

Experimental

Instrumentation and Materials

-

HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

-

Column: A carbohydrate analysis column, such as a Bio-Rad Aminex HPX-87H (300 x 7.8 mm), is recommended for the separation of sugars and organic acids.

-

Reagents:

-

This compound reference standard (≥98% purity)

-

Sulfuric acid (H₂SO₄), analytical grade

-

Ultrapure water (18.2 MΩ·cm)

-

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A proposed set of chromatographic conditions is summarized in the table below. These parameters may require optimization depending on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | Bio-Rad Aminex HPX-87H (300 x 7.8 mm) |

| Mobile Phase | 0.005 M Sulfuric Acid in Ultrapure Water |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 50 °C |

| Detector | Refractive Index (RI) Detector |

| Detector Temperature | 35 °C |

| Injection Volume | 20 µL |

| Run Time | Approximately 20 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a known volume of the mobile phase.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Workflow

Caption: Workflow for the HPLC quantification of this compound.

Method Validation

A comprehensive validation of the HPLC method should be performed to ensure its suitability for its intended purpose. The following parameters should be evaluated according to ICH guidelines:

System Suitability

Before starting the analysis, the suitability of the chromatographic system should be verified. This is done by injecting a standard solution multiple times (e.g., n=6). The acceptance criteria are typically:

-

Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates: ≥ 2000

Linearity

Linearity should be established by analyzing a series of at least five concentrations of this compound. A calibration curve is constructed by plotting the peak area against the concentration.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| y-intercept | Close to zero |

Accuracy

Accuracy is determined by performing recovery studies. A known amount of this compound is spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% to 102.0% |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Determined by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision: Determined by analyzing the same sample on different days, with different analysts, and/or on different instruments.

| Parameter | Acceptance Criteria |

| RSD of peak areas | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

Where:

-

σ = the standard deviation of the y-intercepts of regression lines

-

S = the slope of the calibration curve

Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5 °C)

-

Mobile phase composition (e.g., pH ± 0.2)

The system suitability parameters should be checked under each varied condition.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | [Value] |

| 50 | [Value] |

| 100 | [Value] |

| 250 | [Value] |

| 500 | [Value] |

| r² | [Value] |

Table 2: Accuracy (Recovery) Data

| Spike Level | Amount Spiked (µg) | Amount Recovered (µg) | % Recovery |

|---|---|---|---|

| 80% | [Value] | [Value] | [Value] |

| 100% | [Value] | [Value] | [Value] |

| 120% | [Value] | [Value] | [Value] |

| Mean Recovery | | | [Value] |

Table 3: Precision Data

| Repeatability (RSD%) | Intermediate Precision (RSD%) |

|---|

| Peak Area | [Value] | [Value] |

Table 4: LOD and LOQ

| Parameter | Result (µg/mL) |

|---|---|

| LOD | [Value] |

| LOQ | [Value] |

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. The use of an Aminex HPX-87H column with an RI detector offers good separation and sensitivity for this non-UV absorbing compound. Proper method validation according to the outlined protocols will ensure the accuracy, precision, and reliability of the analytical results, making this method suitable for routine quality control and research applications.

Application Notes and Protocols: D-Xylono-1,4-lactone as a Chromatographic Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of D-Xylono-1,4-lactone as a standard in chromatographic analysis. The information is intended to guide researchers in developing and validating analytical methods for the quantification of this compound in various matrices.

Introduction

This compound is a sugar lactone that serves as an important intermediate in the metabolic pathway of D-xylose.[1] Accurate quantification of this compound is crucial for studying carbohydrate metabolism, monitoring fermentation processes, and in the development of drugs targeting related pathways. These notes provide recommended starting protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₅ | [2] |

| Molecular Weight | 148.11 g/mol | [2] |

| CAS Number | 15384-37-9 | |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥95% (GC) |

D-Xylose Metabolic Pathway

This compound is a key intermediate in the oxidative pathway of D-xylose metabolism. The pathway involves the conversion of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. Understanding this pathway is essential for interpreting analytical results in biological samples.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This protocol is a recommended starting point for the analysis of this compound in aqueous samples. Due to the lack of a strong chromophore, Refractive Index (RI) detection is a suitable choice.

4.1.1. Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with deionized water to achieve concentrations ranging from 10 to 500 µg/mL.

Important Consideration: this compound exists in equilibrium with its corresponding hydroxy acid (D-xylonic acid) in aqueous solutions. This equilibrium is pH-dependent.[3] It is recommended to prepare fresh standard solutions daily and maintain a consistent, slightly acidic pH (e.g., pH 3-4) to stabilize the lactone form.

4.1.2. HPLC Operating Conditions

| Parameter | Recommended Condition |

| Column | Amino column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index (RI) Detector |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

4.1.3. Expected Performance Characteristics (Representative Data)

The following table presents representative performance data that can be expected when developing and validating this method. Actual results may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Expected Value |

| Retention Time | 5 - 10 minutes |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 5 µg/mL |

| Limit of Quantification (LOQ) | 15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

For GC analysis, the non-volatile this compound must be derivatized to a volatile form. Silylation is a common and effective derivatization technique for this purpose.[4]

4.2.1. Standard Solution Preparation

Prepare stock and working standard solutions of this compound in a suitable organic solvent (e.g., pyridine) as direct aqueous solutions are not compatible with the derivatization reagents.

4.2.2. Derivatization Protocol (Silylation)

-

Evaporation: Transfer a known volume of the standard solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Methoximation (Optional but Recommended): To prevent the formation of multiple isomers, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial and heat at 60 °C for 30 minutes.

-

Silylation: Cool the vial to room temperature. Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70 °C for 60 minutes.

-

Analysis: After cooling, the derivatized sample is ready for GC-MS analysis.

4.2.3. GC-MS Operating Conditions

| Parameter | Recommended Condition |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |